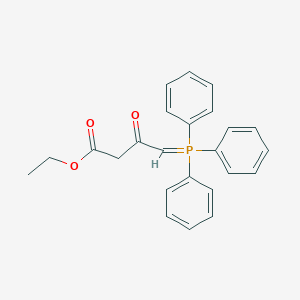

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXSFVCJCUXGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370136 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-05-5 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (CAS 13148-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, with CAS number 13148-05-5, is a stabilized Wittig reagent crucial in organic synthesis. Its unique structure, incorporating both a keto-ester functionality and a phosphorane ylide, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, notably, its applications in the synthesis of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13148-05-5 | [2][3][4] |

| Molecular Formula | C₂₄H₂₃O₃P | [3][4] |

| Molecular Weight | 390.41 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | [2] |

| Synonyms | 3-Oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester, [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane | [2] |

| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | [2][4] |

| SMILES String | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | [2][4] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR absorption frequencies are not consistently reported in publicly available literature. Researchers should refer to commercial supplier documentation or perform their own analyses for definitive data.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, the general synthesis of stabilized phosphorus ylides involves the reaction of a phosphine, typically triphenylphosphine, with an appropriate alkyl halide to form a phosphonium salt. This salt is then treated with a base to deprotonate the carbon adjacent to the phosphorus atom, yielding the ylide.

Based on this general principle, a plausible synthetic route for the title compound is proposed below.

Caption: Proposed synthesis of the target ylide.

Reactivity and the Wittig Reaction

The core reactivity of this compound lies in its role as a nucleophile in the Wittig reaction. This reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds. The presence of the ester and ketone groups in the title compound makes it a "stabilized" ylide, which influences the stereoselectivity of the Wittig reaction, generally favoring the formation of (E)-alkenes.

The general mechanism of the Wittig reaction is depicted below.

Caption: General mechanism of the Wittig reaction.

Applications in Synthesis

This compound is a valuable reagent for the synthesis of a variety of cyclic and heterocyclic compounds.[2]

Table 2: Synthetic Applications of this compound

| Product Class | Reactant(s) | Application/Significance | Reference(s) |

| 4-Hydroxycyclopentanones | Glyoxals | One-step synthesis of functionalized five-membered rings. | [2] |

| Polysubstituted cyclopentanones | - | Stereoselective synthesis via double Michael addition reactions. | |

| Hydroindanes | - | Asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization. | |

| 2H-pyran-2-ones | Oxazolones | Synthesis of six-membered oxygen-containing heterocycles. | [2] |

| 2-Substituted pyridoacridines | - | Preparation of compounds with potential antitumor activity.[2] | [2] |

Experimental Protocol: Synthesis of 4-Hydroxycyclopentanones (General Procedure)

While a specific, detailed protocol for the use of this compound in the synthesis of 4-hydroxycyclopentanones is not available in the searched literature, a general procedure for such a reaction would likely involve the following steps. This is a representative workflow and would require optimization for specific substrates.

Caption: A generalized experimental workflow.

Relevance in Drug Development: Targeting the EGFR Signaling Pathway

Derivatives synthesized from this compound, such as pyridoacridines, have shown promise as antitumor agents.[2] Many marine-derived pyridoacridine alkaloids and their synthetic analogues exhibit significant in vitro antitumor activities against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[5][6] The mechanism of action for some of these classes of compounds has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8]

The EGFR pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers.[9][10][11] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are an important class of anticancer drugs.[7][8]

The diagram below illustrates the EGFR signaling cascade and the point of intervention for small molecule inhibitors.

Caption: EGFR signaling pathway and inhibition.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant applications in the construction of complex molecules, including those with promising biological activities. Its utility in the synthesis of heterocyclic scaffolds that can serve as cores for novel therapeutics, particularly in the area of oncology, underscores its importance to the drug development community. Further research into the specific mechanisms of action of compounds derived from this reagent will undoubtedly pave the way for the development of new and more effective targeted therapies.

References

- 1. Synthesis and antitumor activity of indolylpyrimidines: marine natural product meridianin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97 13148-05-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]

- 5. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized Wittig reagent renowned for its utility in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the construction of complex molecular architectures, including those with potential therapeutic relevance. Detailed experimental protocols for its key reactions, extensive quantitative data, and elucidation of its synthetic utility are presented to serve as a valuable resource for professionals in chemical and pharmaceutical research. While the compound itself is primarily a synthetic intermediate with no known direct biological activity or involvement in signaling pathways, its application in the synthesis of bioactive molecules, such as certain antitumor agents, is a key focus of this document.

Chemical and Physical Properties

This compound is a stable, solid phosphonium ylide. Its stability is attributed to the delocalization of the negative charge on the α-carbon across the adjacent carbonyl and ester groups. This electronic stabilization modulates its reactivity, making it a selective reagent in organic synthesis.

| Property | Value | Reference |

| CAS Number | 13148-05-5 | [1] |

| Molecular Formula | C₂₄H₂₃O₃P | [1] |

| Molecular Weight | 390.41 g/mol | |

| Appearance | White to off-white or pale yellow solid/powder | [2] |

| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | |

| IUPAC Name | Ethyl 3-oxo-4-(triphenyl-λ⁵-phosphanylidene)butanoate | [3] |

| Synonyms | 3-Oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester, [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane | |

| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, Refrigerator | [4] |

Synthesis

The synthesis of this compound, as a stabilized ylide, typically follows the general principle of phosphonium salt formation followed by deprotonation.

General Synthetic Pathway

The synthesis commences with the quaternization of triphenylphosphine with a suitable alkyl halide, in this case, ethyl 4-chloro-3-oxobutanoate. The resulting phosphonium salt is then treated with a mild base to yield the ylide.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.13148-05-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, a stabilized phosphorus ylide crucial for advanced organic synthesis. The document details its structure, physicochemical properties, a robust synthesis protocol, and its application in the Wittig reaction for carbon-carbon bond formation.

Compound Identification and Properties

This compound is a versatile Wittig reagent characterized by a ketone and an ester functional group, which stabilize the ylide. This stability makes it less reactive than non-stabilized ylides, often leading to higher (E)-alkene selectivity in olefination reactions.

Structure and Nomenclature

-

IUPAC Name: Ethyl 3-oxo-4-(triphenyl-λ⁵-phosphanylidene)butanoate

-

Synonyms: [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester

-

Appearance: Off-white to pale yellow solid

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13148-05-5 | [1][2] |

| Molecular Formula | C₂₄H₂₃O₃P | [1][2] |

| Molecular Weight | 390.41 g/mol | [1] |

| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ |

Synthesis Protocol

Workflow for Synthesis

The overall synthesis workflow involves the formation of a phosphonium salt via nucleophilic substitution, followed by deprotonation to yield the target ylide.

Experimental Protocol

Step 1: Synthesis of (3-(Ethoxycarbonyl)-2-oxopropyl)triphenylphosphonium chloride

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol, 1.0 eq.) and 200 mL of anhydrous acetonitrile.

-

Addition: Add ethyl 4-chloro-3-oxobutyrate (16.5 g, 100 mmol, 1.0 eq.) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid. If precipitation is incomplete, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials, and dry under vacuum. The resulting phosphonium salt is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reagents & Setup: Suspend the dried phosphonium salt (42.7 g, 100 mmol, 1.0 eq.) in 200 mL of dichloromethane in a flask equipped with a magnetic stirrer.

-

Deprotonation: While stirring vigorously, add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise until the solution becomes slightly basic (check with pH paper). The ylide is formed in the organic layer, which typically develops a yellow color.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as an off-white or pale yellow solid.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not widely published, the following section details the expected signals based on its structure and data from analogous stabilized ylides.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The delocalization of electrons between the carbonyl groups and the ylidic carbon influences the position of the C=O stretching frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aromatic) | 3050 - 3080 | Medium | Phenyl rings of PPh₃ group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | CH₃ and CH₂ groups of the ethyl and butyrate backbone. |

| C=O Stretch (Ester) | ~1720 - 1740 | Strong | Typical value for a saturated ester carbonyl.[3] |

| C=O Stretch (Ketone) | ~1620 - 1650 | Strong | Lower frequency due to conjugation and delocalization with the ylide.[4][5] |

| C=C & P=C Stretch | 1550 - 1600 & ~1435 | Medium-Strong | Aromatic C=C stretches and a characteristic P-Ph stretch around 1435 cm⁻¹. |

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR: The proton NMR spectrum provides clear structural information. The chemical shifts are influenced by adjacent functional groups and coupling to the phosphorus nucleus.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| Phenyl Protons (PPh₃) | 7.4 - 7.8 | m | - |

| Ylidic Methine (P=CH) | 4.0 - 4.5 | d | JP-H ≈ 25 Hz |

| Methylene (-COCH₂CO-) | 3.3 - 3.6 | s | - |

| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | q | JH-H ≈ 7.1 Hz |

| Methyl (-OCH₂CH₃) | 1.1 - 1.3 | t | JH-H ≈ 7.1 Hz |

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyls and the ylidic carbon, which will exhibit coupling to the phosphorus atom.

| Carbon Assignment | Expected δ (ppm) | Notes |

| C=O (Ester) | 168 - 172 | May show small JP-C coupling. |

| C=O (Ketone) | 185 - 195 | May show small JP-C coupling. |

| Phenyl Carbons (PPh₃) | 128 - 135 | Multiple signals, some showing JP-C coupling. |

| Methylene (-OCH₂CH₃) | ~60 | |

| Methylene (-COCH₂CO-) | ~45 | |

| Ylidic Carbon (P=CH) | 50 - 60 | Large ¹JP-C coupling (~100-130 Hz). |

| Methyl (-OCH₂CH₃) | ~14 |

³¹P NMR: The phosphorus NMR spectrum is a key identifier for phosphorus-containing compounds. For a stabilized ylide of this type, a single signal is expected.

| Nucleus | Expected δ (ppm) |

| ³¹P | +15 to +25 |

Applications in Synthesis: The Wittig Reaction

This reagent is primarily used to form α,β-unsaturated keto-esters via the Wittig reaction with aldehydes and ketones. This transformation is fundamental in constructing complex molecular scaffolds.

Reaction Mechanism and Logical Flow

The reaction proceeds through a [2+2] cycloaddition between the ylide and a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

Representative Experimental Protocol

Reaction of this compound with Benzaldehyde:

-

Reagents & Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (3.90 g, 10 mmol, 1.0 eq.) in 50 mL of anhydrous toluene.

-

Addition: Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq.) to the solution via syringe.

-

Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

-

Workup: Cool the reaction to room temperature and remove the toluene under reduced pressure. The residue will contain the desired product and triphenylphosphine oxide.

-

Purification: Purify the residue using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). The less polar alkene product will elute before the more polar triphenylphosphine oxide. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure α,β-unsaturated keto-ester.

This protocol serves as a template and can be adapted for various aldehydes or ketones, making this ylide a valuable tool in the synthesis of complex molecules, including precursors for pharmacologically active compounds.

References

- 1. scbt.com [scbt.com]

- 2. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized phosphorus ylide, a class of compounds renowned for their utility in organic synthesis, particularly in the Wittig reaction. This reagent is instrumental in the conversion of aldehydes and ketones into α,β-unsaturated esters, a critical transformation in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this compound.

Physical and Chemical Properties

This compound is typically an off-white to pale yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₃O₃P | [1][2][3] |

| Molecular Weight | 390.41 g/mol | [1][2] |

| CAS Number | 13148-05-5 | [1][2][3] |

| Appearance | Off-white to pale yellow solid | [4] |

| IUPAC Name | Ethyl 3-oxo-4-(triphenyl-λ⁵-phosphanylidene)butanoate | [3] |

| Synonyms | [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester | [2] |

| SMILES | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | [2] |

| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (Ph₃P)

-

Ethyl 4-chloroacetoacetate

-

A suitable non-polar solvent (e.g., toluene, benzene)

-

A suitable base (e.g., sodium hydride, n-butyllithium, or a milder base like triethylamine or sodium carbonate for stabilized ylides)

-

Anhydrous diethyl ether

Procedure:

-

Formation of the Phosphonium Salt:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in the chosen anhydrous non-polar solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an equimolar amount of ethyl 4-chloroacetoacetate to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Allow the mixture to cool to room temperature. The phosphonium salt will typically precipitate out of the solution.

-

Collect the solid phosphonium salt by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.

-

-

Formation of the Ylide (Wittig Reagent):

-

Suspend the dried phosphonium salt in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a slight excess of a strong base (e.g., NaH or n-BuLi). For this stabilized ylide, a weaker base like triethylamine or an aqueous solution of sodium carbonate may be sufficient.

-

Allow the mixture to stir at room temperature for a few hours. The formation of the ylide is often indicated by a color change.

-

The resulting solution/suspension of this compound can be used directly in subsequent reactions or the ylide can be isolated by removing the solvent and washing the residue, although it is often generated and used in situ.

-

Note: This is a generalized protocol based on the synthesis of similar stabilized Wittig reagents. The specific reaction conditions (solvent, temperature, reaction time, and choice of base) may require optimization.

Reaction Mechanism: The Wittig Reaction

The core utility of this compound lies in its role as a Wittig reagent. The generally accepted mechanism for the Wittig reaction is depicted below.

Caption: The Wittig reaction mechanism.

The reaction proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and a carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes cycloreversion to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. However, based on the structure, the following characteristic signals would be expected:

¹H NMR:

-

Aromatic protons: Multiplets in the range of 7.4-7.8 ppm corresponding to the phenyl groups on the phosphorus atom.

-

Methylene protons (CH₂): A singlet for the methylene group adjacent to the ester and ketone groups.

-

Methine proton (=CH): A signal for the vinylic proton of the ylide.

-

Ethyl ester protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group.

¹³C NMR:

-

Carbonyl carbons: Signals for the ketone and ester carbonyl groups.

-

Aromatic carbons: Multiple signals in the aromatic region for the phenyl groups.

-

Ylide carbon (=C-P): A characteristic signal for the carbon double-bonded to phosphorus.

-

Methylene and methine carbons: Signals for the other aliphatic carbons.

-

Ethyl ester carbons: Signals for the -OCH₂- and -CH₃ carbons.

Applications in Synthesis

This compound is a versatile reagent employed in a variety of synthetic transformations. Its ability to introduce an ethyl acetoacetate moiety makes it particularly useful in the construction of heterocyclic and carbocyclic systems. For instance, it can be utilized in annulation reactions to form substituted cyclopentanones and pyranones.

The general workflow for a typical Wittig reaction involving this reagent is outlined below.

Caption: General experimental workflow for a Wittig reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to readily undergo the Wittig reaction provides a reliable method for the stereoselective formation of carbon-carbon double bonds, a cornerstone of molecular construction. While detailed quantitative physical and spectroscopic data remain somewhat elusive in publicly accessible literature, its synthetic utility is well-established. This guide serves as a foundational resource for researchers and professionals seeking to employ this powerful tool in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and expand its documented applications.

References

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a versatile Wittig reagent with a confirmed molecular weight of 390.41 g/mol . This ylide is a valuable building block in organic synthesis, primarily utilized for carbon-carbon bond formation. Its applications are particularly notable in the stereoselective synthesis of complex cyclic systems, including polysubstituted cyclopentanones and heterocyclic structures such as pyridoacridines, some of which have demonstrated potential as antitumor agents. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and the mechanistic basis for the biological relevance of compounds derived from this reagent.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the table below. It is important to note that while numerous sources confirm the fundamental properties of this compound, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) are not widely available in the public domain. The data presented here is compiled from supplier specifications and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃O₃P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 390.41 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 13148-05-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Off-White to Pale Yellow Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | --INVALID-LINK-- |

| SMILES String | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | --INVALID-LINK-- |

| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthetic Applications and Experimental Protocols

This compound is a key reactant in several important synthetic transformations. While detailed, step-by-step protocols from peer-reviewed journals specifically citing this reagent are scarce, its application in the synthesis of polysubstituted cyclopentanones and pyridoacridines is well-documented by chemical suppliers.

Synthesis of Polysubstituted Cyclopentanones via Double Michael Addition

This reagent is utilized in the stereoselective synthesis of polysubstituted cyclopentanones through a double Michael addition reaction.[1] The general mechanism for a Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2]

General Experimental Protocol (Illustrative):

-

Enolate Formation: The Michael donor (in this case, a compound with an active methylene group) is treated with a base to form a stabilized enolate.

-

Conjugate Addition: The enolate is then reacted with a Michael acceptor (an α,β-unsaturated carbonyl compound). The nucleophilic enolate attacks the β-carbon of the unsaturated system.

-

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound, which can then undergo further intramolecular reactions.

In the context of a double Michael addition for cyclopentanone synthesis, the initial adduct would contain a functionality capable of acting as a Michael acceptor for a second intramolecular conjugate addition, leading to the cyclized product.

Caption: General workflow for a Michael addition reaction.

Synthesis of Pyridoacridines with Antitumor Activity

This compound serves as a reactant in the preparation of 2-substituted pyridoacridines, a class of compounds known for their antitumor properties.[1] The synthesis likely involves a multi-step sequence where the phosphorane is used to construct a key intermediate that is later cyclized to form the final heterocyclic system.

General Experimental Protocol (Illustrative):

A specific, detailed experimental protocol for the synthesis of pyridoacridines using this compound is not available in the public domain. The synthesis of such complex heterocyclic systems typically involves multiple steps, including condensations, cyclizations, and aromatizations. The Wittig reagent would likely be employed to form a carbon-carbon double bond at a specific position in a precursor molecule.

Biological Relevance: Antitumor Activity of Pyridoacridine Alkaloids

While this compound itself is not biologically active, it is a precursor for the synthesis of pyridoacridine alkaloids, which exhibit significant antitumor activity.[1] The primary mechanisms of action for these alkaloids are DNA intercalation and inhibition of topoisomerase II.[3][4]

Signaling Pathway of Pyridoacridine Alkaloid-Induced Cytotoxicity

The cytotoxic effects of pyridoacridine alkaloids stem from their ability to interfere with fundamental cellular processes related to DNA replication and repair.

-

DNA Intercalation: The planar aromatic structure of pyridoacridine alkaloids allows them to insert themselves between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, which can inhibit the processes of transcription and replication.[3][5]

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Pyridoacridine alkaloids can stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][6] This leads to an accumulation of double-strand breaks, which, if not repaired, can trigger apoptosis (programmed cell death).[6]

Caption: Antitumor mechanism of pyridoacridine alkaloids.

Conclusion

This compound is a valuable reagent for organic synthesis, enabling the construction of complex molecular architectures. Its role in the synthesis of polysubstituted cyclopentanones and pyridoacridine alkaloids highlights its importance for researchers in synthetic chemistry and drug discovery. The antitumor activity of the resulting pyridoacridine alkaloids, through DNA intercalation and topoisomerase II inhibition, provides a compelling rationale for the continued exploration of this and similar Wittig reagents in the development of novel therapeutic agents. Further research is warranted to fully elucidate detailed synthetic protocols and to obtain a comprehensive spectroscopic characterization of the title compound.

References

- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian: a mechanism for the apparent intercalator-induced inhibition of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Spectroscopic Characterization and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized phosphorus ylide, a class of compounds of significant interest in organic synthesis, particularly in the construction of complex molecules. Its utility in carbon-carbon bond formation, specifically in the Wittig reaction and its variations, makes it a valuable reagent for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, a plausible experimental protocol for its synthesis and characterization, and a conceptual framework for its potential application in a drug discovery workflow.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate

-

Synonyms: (3-(Ethoxycarbonyl)-2-oxopropylidene)triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester

-

Appearance: Expected to be a white to off-white solid.[3]

Expected Spectroscopic Data

Due to the limited availability of public domain spectroscopic data for this compound, this section presents expected values based on the chemical structure and known spectroscopic trends for similar compounds. These tables are intended to serve as a reference for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.50 | m | 15H | P(C₆H ₅)₃ |

| 4.35 | s | 1H | P=CH |

| 4.10 | q | 2H | OCH ₂CH₃ |

| 3.20 | s | 2H | COCH ₂CO |

| 1.20 | t | 3H | OCH₂CH ₃ |

Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C =O (ketone) |

| 170.0 | C =O (ester) |

| 133.5 | P(C ₆H₅)₃ (para) |

| 132.0 | P(C ₆H₅)₃ (ipso, d, ¹JPC) |

| 129.0 | P(C ₆H₅)₃ (ortho/meta, d) |

| 75.0 | P=C H (d, ¹JPC) |

| 60.0 | OC H₂CH₃ |

| 45.0 | COC H₂CO |

| 14.0 | OCH₂C H₃ |

Table 3: Expected ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ +20 | P (C₆H₅)₃ |

Infrared (IR) Spectroscopy

Table 4: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (ester) |

| 1620 | Strong | C=O stretch (ketone, conjugated) |

| 1435 | Strong | P-Ph stretch |

| 1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 390 | 40 | [M]⁺ |

| 345 | 20 | [M - OEt]⁺ |

| 317 | 15 | [M - COOEt]⁺ |

| 262 | 100 | [P(C₆H₅)₃]⁺ |

| 183 | 60 | [P(C₆H₅)₂]⁺ |

| 108 | 30 | [P(C₆H₅)]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis via the Wittig reaction.

Reaction Scheme:

(C₆H₅)₃P + BrCH₂C(O)CH₂COOC₂H₅ → [(C₆H₅)₃P⁺CH₂C(O)CH₂COOC₂H₅]Br⁻ [(C₆H₅)₃P⁺CH₂C(O)CH₂COOC₂H₅]Br⁻ + Base → (C₆H₅)₃P=CHC(O)CH₂COOC₂H₅

Materials:

-

Triphenylphosphine

-

Ethyl 4-bromoacetoacetate

-

Anhydrous toluene

-

Sodium carbonate (or a suitable non-nucleophilic base)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of triphenylphosphine in anhydrous toluene, add an equimolar amount of ethyl 4-bromoacetoacetate.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the phosphonium salt, wash with cold toluene, and dry under vacuum.

-

Suspend the dried phosphonium salt in fresh anhydrous toluene.

-

Add an excess of a mild base, such as sodium carbonate, and stir the mixture vigorously at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the base and its salt by-product.

-

Evaporate the toluene from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ³¹P NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the FT-IR spectrum of the solid product using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Experimental and Conceptual Workflows

Synthetic and Purification Workflow

Caption: Synthetic and purification workflow for this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conceptual Role in a Drug Discovery Signaling Pathway

The direct involvement of this compound in a specific signaling pathway has not been reported. However, as a synthetic building block, it can be instrumental in the synthesis of novel bioactive molecules. The following diagram illustrates a hypothetical scenario where a molecule synthesized using this ylide is evaluated for its effect on a generic signaling pathway.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phosphoranes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphoranes and NMR Spectroscopy

Phosphoranes are hypervalent organophosphorus compounds, typically featuring a phosphorus atom with a coordination number of five (pentacoordinate).[1] These compounds are of significant interest in organic synthesis and medicinal chemistry, often appearing as stable intermediates, reagents, or transition states in critical reactions like the Wittig, Mitsunobu, and Appel reactions.[2][3] Their unique trigonal bipyramidal (TBP) or square pyramidal (SP) geometries, and the phenomenon of pseudorotation, make their structural elucidation a complex but essential task.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of phosphoranes.[2] By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, researchers can deduce detailed information about molecular connectivity, geometry, and dynamic processes.[4] This guide provides a technical overview of ¹H and ¹³C NMR spectroscopy as applied to phosphoranes, focusing on the interpretation of key spectral parameters and outlining standard experimental protocols relevant to professionals in drug discovery and development.

Fundamental Principles in NMR of Phosphoranes

The structural analysis of phosphoranes by NMR relies on the interpretation of chemical shifts (δ) and spin-spin coupling constants (J). While ³¹P NMR is the most direct method for observing the phosphorus center, ¹H and ¹³C NMR provide critical information about the organic scaffold.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. In phosphoranes, ¹H and ¹³C chemical shifts are influenced by:

-

Electronegativity: Substituents attached to the phosphorus atom significantly alter the shielding of nearby protons and carbons.

-

Geometry: The spatial orientation of groups in the TBP or SP geometry (apical vs. equatorial positions) leads to distinct chemical shifts for otherwise similar groups.[1]

-

Anisotropic Effects: Aromatic rings or other magnetically anisotropic groups within the molecule can cause significant upfield or downfield shifts depending on their orientation relative to the observed nucleus.

Spin-Spin Coupling (J)

Spin-spin coupling provides through-bond connectivity information. For phosphoranes, the key coupling interactions are:

-

¹H-¹³C Coupling (ⁿJCH): Provides standard information about the carbon framework.

-

³¹P-¹H Coupling (ⁿJPH): Coupling between the phosphorus center and protons over two to four bonds is particularly diagnostic. Two-bond coupling (²JP-C-H) is common, and its magnitude can provide conformational information.[5]

-

³¹P-¹³C Coupling (ⁿJPC): One-bond coupling (¹JPC) is highly sensitive to the hybridization and stereochemistry of the P-C bond. Larger ¹JPC values are often associated with increased s-character in the bond. Multi-bond P-C couplings are also structurally informative.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize typical ¹H and ¹³C NMR data for representative phosphorane structures. Note that chemical shifts are highly dependent on the specific substituents and solvent used.

Table 1: Representative ¹H NMR Data for Selected Phosphoranes

| Compound/Structure Fragment | Proton | δ (ppm) | Coupling Constant (J in Hz) | Reference |

| (EtO)₃P=O derived phosphorane | -O-CH₂-CH ₃ | 1.24 (triplet) | ³JHH ≈ 7 | [1] |

| -O-CH ₂-CH₃ | 4.10 (quintet) | ³JHH ≈ 7, ³JPH ≈ 7 | [1] | |

| Trimethyl Phosphite derived phosphorane | -O-CH ₃ | 3.68 (doublet) | ³JPH ≈ 13 | [1] |

| Phenyl-substituted phosphorane | Aromatic | 7.70-7.90 (multiplet) | nJHH | [6] |

| Octadecyltriphenylphosphorane | P-CH ₂- | 3.50-3.70 (multiplet) | - | [6] |

Table 2: Representative ¹³C NMR Data for Selected Phosphoranes

| Compound/Structure Fragment | Carbon | δ (ppm) | Coupling Constant (J in Hz) | Reference |

| Octadecyltriphenylphosphorane | C H₃ | 14.00 | - | [6] |

| P-C H₂ | 31.85 | ¹JPC not reported | [6] | |

| P-C arom (ipso) | 118.45 | ¹JPC not reported | [6] | |

| C arom | 130.43, 133.70, 135.15 | nJPC not reported | [6] | |

| Bis(difluoromethyl) pentacoordinate phosphorane (axial P-C) | P-C F₂H | Not reported | Bond length suggests weaker bond | [7] |

| Bis(difluoromethyl) pentacoordinate phosphorane (equatorial P-C) | P-C ₆H₅ | Not reported | Bond length suggests stronger bond | [7] |

Experimental Protocols

Acquiring high-quality NMR spectra of phosphoranes, which can be sensitive to air and moisture, requires careful experimental planning and execution.

Sample Preparation (Air-Sensitive Protocol)

-

Glassware: Use oven-dried (≥120 °C) or flame-dried NMR tubes and glassware. Cool under a stream of dry, inert gas (e.g., argon or nitrogen).

-

Solvent: Use anhydrous deuterated solvents (e.g., CDCl₃, C₆D₆, THF-d₈) from a sealed ampoule or freshly dried over a suitable drying agent and degassed. Solvents should be stored under an inert atmosphere.[8]

-

Sample Transfer: All manipulations should be performed under an inert atmosphere using Schlenk line techniques or inside a glovebox.[8]

-

Dissolution: Dissolve 5-20 mg of the phosphorane compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Sealing: The NMR tube should be securely sealed with a tight-fitting cap and wrapped with Parafilm. For highly sensitive compounds or long-term experiments, flame-sealing the NMR tube under vacuum is recommended.[9]

NMR Data Acquisition Parameters

The following are typical starting parameters for modern NMR spectrometers (e.g., Bruker 300-500 MHz).

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Temperature: 298 K, unless variable-temperature studies are needed to investigate dynamic processes.

-

Spectral Width (sw): ~15 ppm, centered around 5 ppm.

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quantitative analysis.

-

Number of Scans (ns): 8-16 scans, adjust for desired signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., Bruker 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width (sw): ~220 ppm, centered around 100 ppm.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): ≥128 scans, often requiring several hundred to thousands of scans due to the low natural abundance of ¹³C.

Visualization of Workflows and Relationships

Diagrams created with Graphviz help to visualize the logical flow of NMR analysis and the relationship between molecular structure and spectral data.

Conclusion

¹H and ¹³C NMR spectroscopy, in conjunction with ³¹P NMR, are powerful and essential techniques for the structural characterization of phosphoranes. A thorough understanding of how molecular features like geometry and substituent electronegativity influence chemical shifts and coupling constants allows for detailed structural assignments. For professionals in drug development, where phosphorus-containing moieties are increasingly utilized, mastering these analytical techniques is crucial for confirming structures, assessing purity, and understanding reaction mechanisms. By following rigorous experimental protocols, especially for air-sensitive compounds, researchers can obtain high-quality, reproducible data to accelerate their research and development efforts.

References

- 1. Chiral Hypervalent, Pentacoordinated Phosphoranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Stability and Storage Conditions for Phosphonium Ylides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for phosphonium ylides, crucial reagents in organic synthesis, most notably in the Wittig reaction. Understanding the factors that govern their stability is paramount for ensuring reproducibility, maximizing reaction yields, and maintaining laboratory safety. This document outlines the classification of phosphonium ylides, factors influencing their degradation, recommended storage protocols, and a detailed experimental procedure for stability assessment.

Classification of Phosphonium Ylides and General Stability Trends

Phosphonium ylides, also known as Wittig reagents, are neutral, dipolar molecules typically represented by two resonance structures: the ylide form (Ph₃P⁺–C⁻HR) and the ylene form (Ph₃P=CHR). Their stability is primarily dictated by the nature of the substituent (R) attached to the carbanionic carbon. This leads to their classification into three main categories, each with distinct stability profiles and handling requirements.

-

Non-stabilized Ylides: These ylides bear electron-donating groups (e.g., alkyl groups) on the carbanionic carbon. This intensifies the negative charge, making them highly reactive and strongly basic.[1][2] Consequently, non-stabilized ylides are extremely sensitive to air and moisture, undergoing rapid hydrolysis and oxidation.[1][3] They are not typically isolated and are almost always generated in situ (in the reaction mixture) for immediate use, often at low temperatures and under a strictly inert atmosphere.[1][2]

-

Semi-stabilized Ylides: With an aryl or vinyl group attached to the carbanionic carbon, these ylides exhibit intermediate stability. The phenyl or vinyl group can delocalize the negative charge to some extent through resonance, rendering them less reactive than non-stabilized ylides but more reactive than stabilized ones. Their handling often requires careful consideration of the specific substrate and reaction conditions.

-

Stabilized Ylides: These ylides feature an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile group adjacent to the carbanionic carbon.[4][5] The EWG delocalizes the negative charge through resonance, significantly increasing the stability of the molecule.[4][5] Many stabilized ylides are crystalline solids that are stable to air and moisture to varying degrees, with some being commercially available and capable of being stored for extended periods.[6][7][8]

Factors Affecting the Stability of Phosphonium Ylides

Several environmental and structural factors can influence the rate of decomposition of phosphonium ylides.

-

Atmosphere: Oxygen and moisture are the primary culprits in the degradation of phosphonium ylides. Non-stabilized ylides are particularly susceptible to rapid decomposition upon exposure to air.[3] Hydrolysis leads to the formation of a phosphine oxide and a hydrocarbon, while oxidation can also occur.[3] Therefore, handling these reagents under an inert atmosphere (e.g., nitrogen or argon) is crucial.[7][9][10][11][12]

-

Temperature: Elevated temperatures accelerate the decomposition of most phosphonium ylides. For non-stabilized ylides, reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize degradation. Stabilized ylides, while more robust, will also decompose at higher temperatures, and their long-term storage at reduced temperatures is generally recommended.[13][14]

-

Solvent: The choice of solvent can impact both the stability and reactivity of phosphonium ylides. Protic solvents like water and alcohols can protonate the ylide, leading to decomposition, especially for non-stabilized and semi-stabilized ylides.[3][15][16] Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene are commonly used for the generation and reaction of ylides.[17] However, the stability in these solvents can be limited, and solutions of non-stabilized ylides are typically used immediately. Some sources suggest that commercial solutions of certain reagents in THF may not store well.[6]

-

Light: Some organic compounds are sensitive to light, which can provide the energy to initiate degradation pathways. While not as commonly cited as air and moisture sensitivity for phosphonium ylides, protection from light, especially during long-term storage, is a prudent practice.[9]

Quantitative Stability Data

The following tables summarize available data on the stability of various phosphonium ylides. It is important to note that comprehensive, standardized quantitative stability data is scarce in the literature. Much of the information is qualitative or derived from reaction conditions under which the ylide is successfully used.

Table 1: Stability of Non-stabilized Phosphonium Ylides

| Ylide | Formula | Storage Conditions | Observed Stability | Citation(s) |

| Methylenetriphenylphosphorane | Ph₃P=CH₂ | Generated in situ in THF or diethyl ether. | Highly reactive; used immediately. Decomposes in water. | [2][3] |

| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | Generated in situ in THF. | Highly reactive; used immediately. | [1] |

Table 2: Stability of Semi-stabilized Phosphonium Ylides

| Ylide | Formula | Storage Conditions | Observed Stability | Citation(s) |

| Benzylidenetriphenylphosphorane | Ph₃P=CHPh | Generated in situ in various solvents. | More stable than non-stabilized ylides but still reactive. | [16] |

Table 3: Stability of Stabilized Phosphonium Ylides

| Ylide | Formula | Storage Conditions | Observed Stability | Citation(s) |

| (Carbethoxymethylene)triphenylphosphorane | Ph₃P=CHCO₂Et | Solid, stored at 2-8°C. | Commercially available as a stable solid. Stable at room temperature in closed containers under normal storage and handling. Air and moisture sensitive. | [8][13][18] |

| (Triphenylphosphoranylidene)acetonitrile | Ph₃P=CHCN | Solid. | A stable phosphonium ylide. | [19] |

| (Triphenylphosphoranylidene)acetamide | Ph₃P=CHCONH₂ | Solid. | Stable, crystalline solid. |

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity of phosphonium ylides.

General Guidelines

-

Always consult the Safety Data Sheet (SDS) for specific handling and storage information.

-

When handling any potentially air-sensitive compound, working in a well-ventilated fume hood is essential.

-

For non-stabilized and other highly reactive ylides, the use of personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.

Storage of Stabilized Ylides

-

Solid Form: Stabilized ylides are often supplied as solids and should be stored in tightly sealed containers in a cool, dry place.[13] Refrigeration (2-8 °C) is often recommended.[8] For long-term storage, keeping the container in a desiccator under an inert atmosphere can provide additional protection against moisture and oxygen.

-

In Solution: If a stock solution is prepared, it should be made using an anhydrous, aprotic solvent and stored under an inert atmosphere (e.g., in a Sure/Seal™ bottle) at a low temperature. The stability of such solutions should be periodically checked.

Handling and "Storage" of Non-stabilized Ylides

Non-stabilized ylides are not stored but are prepared immediately before use. The following procedures are recommended for their safe handling:

-

Inert Atmosphere Techniques: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using either a glovebox or Schlenk line techniques.[7][9][10][11][12]

-

Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) to remove any traces of water. Anhydrous solvents are essential.[10]

-

In-situ Generation: The ylide is typically formed by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent at low temperature. The resulting ylide solution is then used directly in the subsequent reaction.

Experimental Protocol: Determination of Phosphonium Ylide Stability by Quantitative NMR (qNMR)

This protocol outlines a general method for determining the stability of a phosphonium ylide sample under specific storage conditions using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Objective: To quantify the concentration of a phosphonium ylide over time to determine its degradation rate and estimate its shelf life under defined conditions (e.g., in a specific solvent at a set temperature).

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes with sealable caps (e.g., J. Young tubes)

-

Glovebox or Schlenk line for inert atmosphere manipulations

-

Gastight syringes

-

Volumetric flasks and pipettes

-

Phosphonium ylide sample

-

Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈)

-

High-purity, stable internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate)

-

Constant temperature bath or oven

Procedure:

-

Sample Preparation (under Inert Atmosphere):

-

In a glovebox or on a Schlenk line, accurately weigh the phosphonium ylide and the internal standard into a volumetric flask.

-

Dissolve the solids in the chosen anhydrous deuterated solvent and dilute to the mark to prepare a stock solution of known concentration.

-

Distribute aliquots of this stock solution into several sealable NMR tubes.

-

Seal the NMR tubes securely to prevent any atmospheric contamination.

-

-

Storage:

-

Place the sealed NMR tubes in a constant temperature environment (e.g., refrigerator at 4 °C, freezer at -20 °C, or an oven at a specific elevated temperature for accelerated stability studies).

-

Protect the samples from light by wrapping the tubes in aluminum foil.

-

-

NMR Analysis:

-

At predetermined time points (e.g., t = 0, 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one NMR tube from the storage condition.

-

Allow the sample to equilibrate to the NMR spectrometer's probe temperature.

-

Acquire a quantitative ¹H or ³¹P NMR spectrum. It is crucial to use acquisition parameters suitable for quantitative analysis, such as a long relaxation delay (D1) to ensure full relaxation of the nuclei between scans.

-

Process the spectrum, including phasing and baseline correction.

-

-

Data Analysis:

-

Integrate a well-resolved, characteristic signal of the phosphonium ylide and a signal from the internal standard.

-

Calculate the concentration of the phosphonium ylide at each time point using the following formula:

C_ylide = (I_ylide / N_ylide) * (N_std / I_std) * C_std

where:

-

C_ylide = Concentration of the ylide

-

I_ylide = Integral of the ylide signal

-

N_ylide = Number of protons giving rise to the ylide signal

-

C_std = Concentration of the internal standard

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons giving rise to the internal standard signal

-

-

Plot the concentration of the phosphonium ylide versus time.

-

From this plot, the degradation kinetics can be determined (e.g., zero-order, first-order), and the half-life (t₁/₂) or shelf life (e.g., time to 90% of initial concentration, t₉₀) can be calculated.

-

Visualizations

Caption: General pathway of the Wittig reaction, highlighting the role of ylide stability.

Caption: Workflow for determining appropriate storage conditions for phosphonium ylides.

Conclusion

The stability of phosphonium ylides is a critical parameter that dictates their handling, storage, and application in synthesis. A clear understanding of the distinction between non-stabilized, semi-stabilized, and stabilized ylides allows for the implementation of appropriate protocols to minimize degradation and ensure successful and safe laboratory practice. While comprehensive quantitative stability data remains an area for further research, the principles and procedures outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively manage these valuable reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. web.mit.edu [web.mit.edu]

- 8. 乙氧甲酰基亚甲基三苯基膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. (Carbethoxymethylene)triphenylphosphorane(1099-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Stability and Storage | Tocris Bioscience [tocris.com]

- 15. DSpace [cora.ucc.ie]

- 16. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. fishersci.com [fishersci.com]

- 19. Phosphonium Ylide | TCI AMERICA [tcichemicals.com]

A Technical Guide to Stabilized Wittig Reagents: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of stabilized Wittig reagents, offering a comprehensive overview of their structure, reactivity, and application in modern organic synthesis. This document provides researchers, scientists, and drug development professionals with detailed information, including quantitative data, experimental protocols, and mechanistic diagrams to facilitate the effective use of these versatile reagents.

Core Concepts of Stabilized Wittig Reagents

The Wittig reaction, a cornerstone of alkene synthesis, utilizes phosphorus ylides to convert aldehydes and ketones into alkenes. Stabilized Wittig reagents are a specific class of phosphorus ylides characterized by the presence of an electron-withdrawing group (EWG) on the carbanionic center. This structural feature delocalizes the negative charge, leading to increased stability and distinct reactivity compared to their non-stabilized counterparts.[1][2][3]

Key Structural Features:

-

Resonance Stabilization: The adjacent EWG, typically an ester, ketone, or cyano group, allows for resonance delocalization of the negative charge on the α-carbon.[3] This resonance stabilization is a key factor in their reduced reactivity and enhanced stability, with some stabilized ylides being commercially available and stable to air and moisture.[4]

-

Phosphorane and Ylide Forms: Stabilized Wittig reagents exist as a resonance hybrid of a neutral phosphorane (Ph₃P=CHR) and a zwitterionic ylide (Ph₃P⁺-⁻CHR). The ylide form contributes significantly to the nucleophilic character of the α-carbon.[5]

Key Reactivity Features:

-

Reduced Reactivity: Due to their increased stability, stabilized ylides are less reactive than unstabilized ylides. They readily react with aldehydes but often exhibit poor reactivity with less electrophilic ketones, especially sterically hindered ones.[2][4]

-

E-Selectivity: A hallmark of stabilized Wittig reagents is their high selectivity for the formation of (E)-alkenes (trans-isomers).[2][6] This stereochemical outcome is a result of the reaction mechanism proceeding through a thermodynamically controlled pathway.

-

Milder Reaction Conditions: The formation of stabilized ylides from their corresponding phosphonium salts can often be achieved using weaker bases, such as sodium carbonate or even sodium bicarbonate in aqueous media, compared to the strong bases (e.g., n-butyllithium) required for unstabilized ylides.[7]

Quantitative Data: Reaction Performance

The following tables summarize the performance of stabilized Wittig reagents in reactions with various aldehydes and ketones, highlighting their characteristic high yields and (E)-selectivity.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde | Stabilized Ylide | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | Excellent | Highly E-selective |

| p-Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl p-methoxycinnamate | 95 | >95:5 |

| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-nitrocinnamate | 87 | 95.5:4.5[8] |

| 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-thienyl)propenoate | 90.5 | 93.1:6.9[8] |

| Benzaldehyde | (Cyanomethylene)triphenylphosphorane | Cinnamonitrile | 86.1 | 58.8:41.2[8] |

Table 2: Reaction with Aliphatic Aldehydes

| Aldehyde | Stabilized Ylide | Product | Yield (%) | E:Z Ratio |

| Butanal | (Carbethoxymethylene)triphenylphosphorane | Ethyl hex-2-enoate | - | High E-selectivity |

| Isovaleraldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 5-methylhex-2-enoate | 85 | 92:8 |

| Various Aliphatic Aldehydes | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated Esters | 80-98 | up to 99% E[7] |

Table 3: Reaction with Ketones

| Ketone | Stabilized Ylide | Product | Yield (%) | E:Z Ratio |

| Acetophenone | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-phenylbut-2-enoate | Moderate | Predominantly E |

| Cyclohexanone | (Carbethoxymethylene)triphenylphosphorane | Ethyl cyclohexylideneacetate | Good | - |

| Sterically Hindered Ketones | Stabilized Ylides | Corresponding Alkenes | Generally Poor | - |

Note: Yields and E:Z ratios can vary depending on specific reaction conditions such as solvent, temperature, and reaction time.

Experimental Protocols

General Experimental Protocol for Wittig Reaction with a Stabilized Ylide

This protocol provides a general framework for the reaction of an aldehyde or ketone with a commercially available stabilized Wittig reagent.

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

Stabilized Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.0 - 1.2 equiv)

-

Anhydrous Solvent (e.g., Dichloromethane, Toluene, THF)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask) with a reflux condenser if heating is required

-

Inert atmosphere (e.g., Nitrogen or Argon), optional for stabilized ylides but good practice

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the aldehyde or ketone and dissolve it in the chosen anhydrous solvent.

-

Addition of Ylide: Add the stabilized Wittig reagent to the solution. If the reagent is a solid, it can be added in portions.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., reflux) may be applied. Reaction times can range from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting residue contains the alkene product and triphenylphosphine oxide byproduct.

-

Purification: The crude product is purified to separate the desired alkene from the triphenylphosphine oxide. Common purification techniques include:

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

-

Column Chromatography: This is a general and effective method for separating the alkene from the byproduct. A silica gel column with a non-polar eluent (e.g., hexanes/ethyl acetate mixtures) is commonly used.

-

Detailed Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate

This procedure details the synthesis of (E)-ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[9][10][11]

Materials:

-

Benzaldehyde (0.50 g, 4.7 mmol, 1.0 equiv)

-

(Carbethoxymethylene)triphenylphosphorane (2.0 g, 5.7 mmol, 1.2 equiv)

-

Dichloromethane (10 mL)

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a 50 mL round-bottom flask, dissolve benzaldehyde (0.50 g, 4.7 mmol) in 10 mL of dichloromethane.

-

Add (carbethoxymethylene)triphenylphosphorane (2.0 g, 5.7 mmol) to the stirred solution at room temperature.

-

Stir the reaction mixture for 1 hour. Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add about 15 mL of diethyl ether and triturate to precipitate the triphenylphosphine oxide.

-

Filter the mixture through a pad of celite in a Buchner funnel and wash the solid with a small amount of cold diethyl ether.

-

Collect the filtrate and concentrate it in vacuo to yield the crude ethyl cinnamate as an oil.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford pure (E)-ethyl cinnamate. The product is typically a colorless to pale yellow oil. The high (E)-selectivity can be confirmed by ¹H NMR spectroscopy, where the coupling constant for the vinyl protons is typically around 16 Hz.[9]

Mechanistic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the reaction mechanism of a stabilized Wittig reaction and a general experimental workflow.

Reaction Mechanism of a Stabilized Wittig Reaction

General Experimental Workflow for a Stabilized Wittig Reaction

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciepub.com [sciepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. webassign.net [webassign.net]

- 11. webassign.net [webassign.net]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate in the Wittig reaction for the synthesis of various α,β-unsaturated ketoesters. This stabilized ylide is a versatile reagent in organic synthesis, enabling the formation of carbon-carbon double bonds with high stereoselectivity.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). This compound is a stabilized ylide, meaning the carbanion is delocalized by the adjacent ester and ketone functionalities. This increased stability makes the reagent less reactive than unstabilized ylides but offers the significant advantage of high (E)-stereoselectivity in the resulting alkene product.[2]

Key Features of this compound:

-

High (E)-Stereoselectivity: As a stabilized ylide, it predominantly forms the trans-isomer of the resulting alkene.

-

Versatility: Reacts with a wide range of aldehydes to produce α,β-unsaturated ketoesters.

-

Bench Stability: The stabilized nature of the ylide allows for easier handling and storage compared to its unstabilized counterparts.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, (Ethoxycarbonylacetylmethylene)triphenylphosphorane |

| CAS Number | 13148-05-5 |

| Molecular Formula | C₂₄H₂₃O₃P |

| Molecular Weight | 390.41 g/mol |

| Appearance | Off-white to pale yellow solid |

| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ |

Applications in Organic Synthesis

This compound is a valuable reagent for the synthesis of a variety of organic molecules, particularly those containing an α,β-unsaturated ketoester moiety. These structural motifs are important intermediates in the synthesis of natural products and pharmaceutically active compounds.

Reported applications include:

-

Synthesis of Polysubstituted Cyclopentanones: Can be utilized in double Michael addition reactions.[3]

-

Preparation of 2H-pyran-2-ones: Reacts with oxazolones to form pyranone derivatives.[3]

-

Synthesis of Hydroindanes: Employed in asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization reactions.[3]

-

Formation of Oxocyclohexenecarboxylates: Utilized in cyclocondensation reactions.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the Wittig reaction using this compound.

General Protocol for the Wittig Reaction with Aromatic Aldehydes (Solvent-Free)

This protocol describes a solvent-free approach, which is both environmentally friendly and efficient.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq).

-

Add this compound (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

-

Upon completion, add hexane (10 mL per mmol of aldehyde) to the reaction mixture and stir for an additional 15 minutes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of celite or a short plug of silica gel, washing with additional hexane.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol for the Wittig Reaction in Aqueous Media

This protocol is suitable for water-soluble aldehydes or for bioconjugation applications.

Materials:

-

This compound

-

Aldehyde

-

Water (distilled or deionized) or a suitable buffer (e.g., Tris, PBS)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-